molecular formula C5H8O2S B14678421 4-(Methylsulfanyl)oxolan-2-one CAS No. 32318-68-6

4-(Methylsulfanyl)oxolan-2-one

Cat. No.: B14678421
CAS No.: 32318-68-6
M. Wt: 132.18 g/mol
InChI Key: HLYJHRISVGEUFR-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered lactone ring with a methylsulfanyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-butanone with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted oxolanes .

Scientific Research Applications

4-(Methylsulfanyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)oxolan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. Its effects are mediated through pathways involving oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfanyl)oxolan-2-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

32318-68-6

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

4-methylsulfanyloxolan-2-one

InChI

InChI=1S/C5H8O2S/c1-8-4-2-5(6)7-3-4/h4H,2-3H2,1H3

InChI Key

HLYJHRISVGEUFR-UHFFFAOYSA-N

Canonical SMILES

CSC1CC(=O)OC1

Origin of Product

United States

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